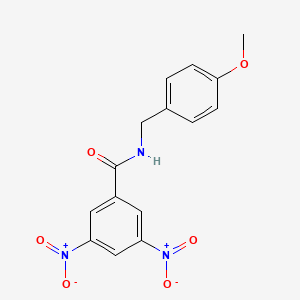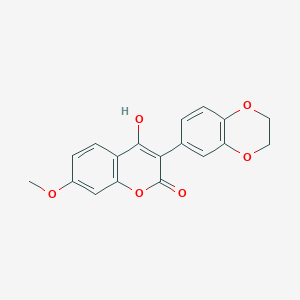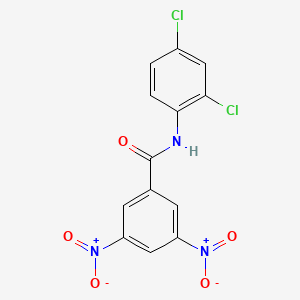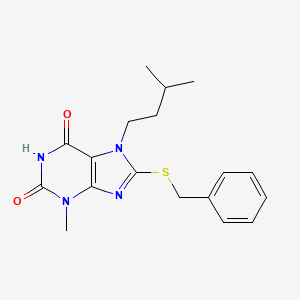
8-(benzylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(benzylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a benzylthio group, an isopentyl chain, and a methyl group attached to a purine core. The purine core is a heterocyclic aromatic organic compound, which is significant in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable leaving group on the purine core.
Attachment of the Isopentyl Chain: The isopentyl chain is attached through an alkylation reaction, where an isopentyl halide reacts with the purine core.
Methylation: The final step involves the methylation of the purine core using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(benzylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group or the purine core.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzylthiol, isopentyl halide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or alcohols.
Substitution: Various substituted purines.
Hydrolysis: Breakdown into smaller fragments or removal of functional groups.
Scientific Research Applications
8-(benzylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-(benzylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: Found in chocolate, similar structure but different biological effects.
Allopurinol: Used to treat gout, inhibits xanthine oxidase.
Uniqueness
8-(benzylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its benzylthio group and isopentyl chain differentiate it from other purine derivatives, potentially leading to unique interactions and effects in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H22N4O2S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
8-benzylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
InChI |
InChI=1S/C18H22N4O2S/c1-12(2)9-10-22-14-15(21(3)17(24)20-16(14)23)19-18(22)25-11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,20,23,24) |
InChI Key |
LMTGHRYKPIXNCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B11989655.png)
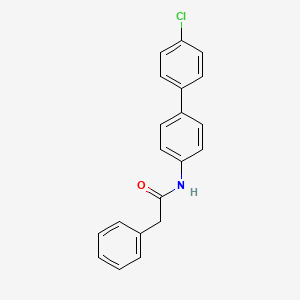
![N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11989675.png)
![[7,9-Dichloro-2-(4-chlorophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11989690.png)
![4-Chloro-N'-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11989694.png)


![9-Chloro-2-(4-fluorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989721.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11989740.png)

